5-Lipoxygenase Inhibition: Target Compound vs. Nordihydroguaiaretic Acid (NDGA)
The target compound shows no significant inhibition of rat RBL-1 5-Lipoxygenase at 100 µM [1]. In contrast, the well-characterized 5-LOX inhibitor nordihydroguaiaretic acid (NDGA) exhibits an IC50 of 0.2 µM in comparable cell-free assays . This >500-fold difference in potency establishes the target compound as a 5-LOX-inactive pyrrolidine carboxamide suitable for use as a pathway-negative control.
| Evidence Dimension | 5-LOX enzyme inhibition |
|---|---|
| Target Compound Data | No significant activity at 100 µM |
| Comparator Or Baseline | NDGA IC50 = 0.2 µM |
| Quantified Difference | >500-fold lower potency |
| Conditions | RBL-1 cell-free 5-LOX assay (target); cell-free enzyme assay (NDGA) |
Why This Matters
Enables procurement of a validated 5-LOX-negative pyrrolidine carboxamide for counter-screening, eliminating confounding anti-inflammatory activity present in potent 5-LOX inhibitors.
- [1] CHEMBL620010: Compound was evaluated for the inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at 100 uM. View Source
